molecular formula C8H7F2NO3 B1429096 2-(Difluoromethoxy)-6-nitrotoluene CAS No. 1261440-78-1

2-(Difluoromethoxy)-6-nitrotoluene

Cat. No.: B1429096
CAS No.: 1261440-78-1
M. Wt: 203.14 g/mol
InChI Key: SKBHWYRFUCKEDS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-nitrotoluene is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a toluene backbone

Scientific Research Applications

2-(Difluoromethoxy)-6-nitrotoluene has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, (Trifluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

The future directions for research on compounds similar to 2-(Difluoromethoxy)-6-nitrotoluene could involve the development of new drugs and the exploration of late-stage difluoromethylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-nitrotoluene typically involves the introduction of the difluoromethoxy group and the nitro group onto a toluene molecule. One common method involves the reaction of 2-methoxytoluene with a difluoromethylating agent, followed by nitration. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high production rates and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-nitrotoluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-(Difluoromethoxy)-6-aminotoluene .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-nitrotoluene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-4-nitrotoluene
  • 2-(Difluoromethoxy)-6-chlorotoluene
  • 2-(Trifluoromethoxy)-6-nitrotoluene

Uniqueness

2-(Difluoromethoxy)-6-nitrotoluene is unique due to the specific positioning of the difluoromethoxy and nitro groups on the toluene ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

1-(difluoromethoxy)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-5-6(11(12)13)3-2-4-7(5)14-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBHWYRFUCKEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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